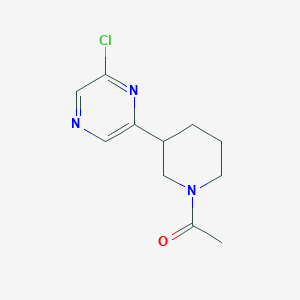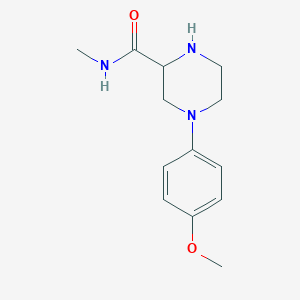
4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide
Overview
Description
The compound “4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide” is likely to be a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The “4-methoxyphenyl” and “N-methylcarboxamide” groups are likely to be attached to the piperazine ring, which could potentially alter its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the “4-methoxyphenyl” group, and the “N-methylcarboxamide” group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the piperazine ring, the “4-methoxyphenyl” group, and the “N-methylcarboxamide” group. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include properties such as its melting point, boiling point, solubility in various solvents, and its reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis and Cytotoxicity : 4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide has been utilized in the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, exhibiting cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
- Development of New Amides : The compound was used in creating new carboxylic acid amides containing an N-methylpiperazine fragment, contributing to the development of pharmaceuticals (Koroleva et al., 2011).
Biological and Pharmacological Research
- Antibacterial and Antifungal Activities : Thiophene-3-carboxamide derivatives, including 4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide, have shown significant antibacterial and antifungal activities (Vasu et al., 2005).
- Potential in Antimicrobial Treatments : The compound has been involved in the synthesis and structure study of coordination compounds with cobalt, nickel, and copper, which displayed antimicrobial and antifungal activity (Gulea et al., 2019).
Development of New Radiotracers
- PET Radiotracer Development : It has been utilized in the synthesis of a PET radiotracer for studying CB1 cannabinoid receptors, demonstrating the compound's utility in nuclear medicine and imaging (Katoch-Rouse & Horti, 2003).
Nootropic Activity Research
- Investigation of Nootropic Activity : The compound is part of the synthesis of new 1,4-Disubstituted 2-Oxopyrrolidines, which are evaluated for potential nootropic activity, showing its relevance in cognitive enhancement research (Valenta et al., 1994).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-14-13(17)12-9-16(8-7-15-12)10-3-5-11(18-2)6-4-10/h3-6,12,15H,7-9H2,1-2H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTNLUCLVIKZFNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CN(CCN1)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxyphenyl)-N-methylpiperazine-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



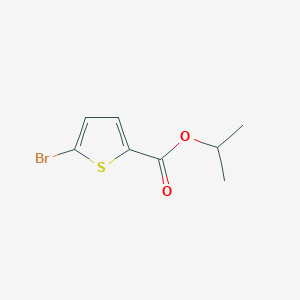

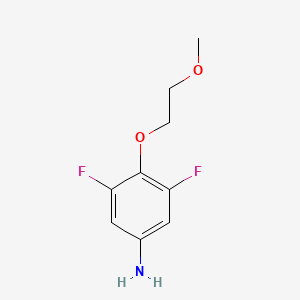

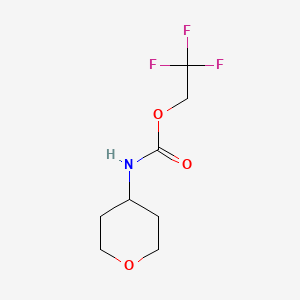

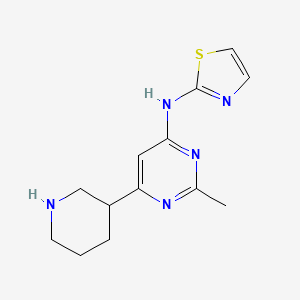
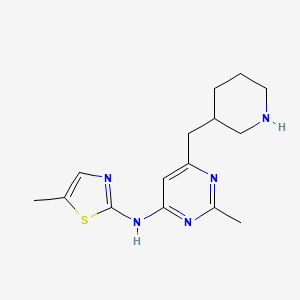
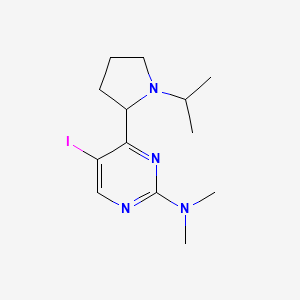
![1-[2-(2-Dimethylamino-5-iodo-pyrimidin-4-yl)-piperidin-1-yl]-ethanone](/img/structure/B1399174.png)
![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)
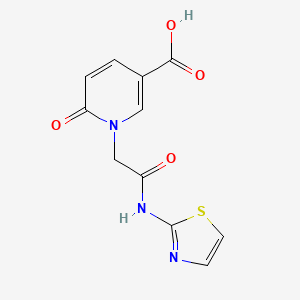
![(4,6-Dimethyl-pyrimidin-2-yl)-(1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-yl)-amine](/img/structure/B1399178.png)
